4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

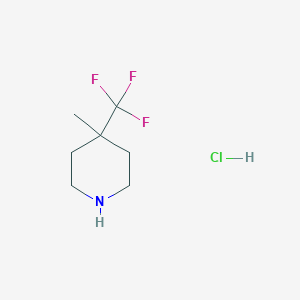

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methyl-4-(trifluoromethyl)piperidine hydrochloride, reflecting the presence of both methyl and trifluoromethyl substituents at the quaternary carbon center of position 4 on the piperidine ring. The structural representation can be expressed through multiple chemical notation systems, each providing distinct insights into the molecular architecture. The Simplified Molecular Input Line Entry System notation CC1(C(F)(F)F)CCNCC1.Cl accurately depicts the connectivity pattern, showing the quaternary carbon bearing both the methyl group and the trifluoromethyl moiety. The International Chemical Identifier string 1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H provides a complete description of the connectivity and hydrogen distribution, while the International Chemical Identifier Key XDJYIGWAYUGRIR-UHFFFAOYSA-N serves as a unique molecular identifier.

The molecular formula C7H13ClF3N indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom in the complete salt structure. The base compound without the hydrochloride salt carries the molecular formula C7H12F3N with a molecular weight of 167.17 daltons. The structural elucidation reveals a six-membered saturated heterocycle containing nitrogen at position 1, with the distinctive feature being the geminal substitution pattern at carbon 4. This quaternary carbon center creates a unique three-dimensional arrangement where both the methyl and trifluoromethyl groups occupy the same carbon position, influencing the overall molecular geometry and conformational behavior.

The three-dimensional molecular structure demonstrates significant steric interactions between the substituents at position 4, particularly between the methyl and trifluoromethyl groups. These interactions contribute to the overall conformational preferences of the molecule and affect its chemical reactivity. The presence of the highly electronegative trifluoromethyl group introduces substantial electronic effects, creating an electron-withdrawing influence that propagates throughout the molecular framework.

Comparative Analysis of Trifluoromethyl-Substituted Piperidine Derivatives

The family of trifluoromethyl-substituted piperidine derivatives encompasses a diverse range of compounds, each exhibiting unique structural and physicochemical properties based on the position and stereochemistry of the trifluoromethyl group. A comprehensive comparative analysis reveals significant variations in molecular properties, conformational preferences, and chemical behavior among these derivatives. The 4-trifluoromethylpiperidine hydrochloride, bearing Chemical Abstracts Service number 155849-49-3, represents the simplest analog with only the trifluoromethyl substituent at position 4. This compound displays a molecular weight of 189.60 daltons and exhibits conformational properties that serve as a baseline for understanding more complex derivatives.

The stereoisomeric (2S,4S)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride, identified by Chemical Abstracts Service number 2093452-30-1, introduces chirality through the presence of methyl substituents at both positions 2 and 4. This compound demonstrates a molecular weight of 204 daltons and exhibits distinct conformational behavior compared to the 4,4-disubstituted analog. The (3S)-3-(trifluoromethyl)piperidine hydrochloride, with Chemical Abstracts Service number 737760-98-4, positions the trifluoromethyl group at the 3-position, creating different steric and electronic environments that influence molecular properties.

| Compound | Chemical Abstracts Service Number | Molecular Weight (daltons) | Trifluoromethyl Position | Additional Substituents |

|---|---|---|---|---|

| 4-Methyl-4-(trifluoromethyl)piperidine hydrochloride | 2253641-17-5 | 203.63 | 4 | Methyl at position 4 |

| 4-(Trifluoromethyl)piperidine hydrochloride | 155849-49-3 | 189.60 | 4 | None |

| (2S,4S)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride | 2093452-30-1 | 204.00 | 4 | Methyl at position 2 |

| (3S)-3-(trifluoromethyl)piperidine hydrochloride | 737760-98-4 | 189.60 | 3 | None |

| 4-methyl-2-(trifluoromethyl)piperidine hydrochloride | 3049388-80-6 | 203.63 | 2 | Methyl at position 4 |

The positional isomer 4-methyl-2-(trifluoromethyl)piperidine hydrochloride, bearing Chemical Abstracts Service number 3049388-80-6, demonstrates how the relocation of the trifluoromethyl group from position 4 to position 2 affects molecular properties while maintaining the same molecular weight of 203.63 daltons. This isomeric relationship provides valuable insights into structure-property relationships within this chemical class. The electronic effects of the trifluoromethyl group vary significantly depending on its position relative to the nitrogen atom, with closer proximity generally resulting in stronger electronic perturbations.

Research findings indicate that trifluoromethyl-substituted piperidines exhibit preferential axial orientation of the trifluoromethyl group, contrary to traditional organic chemistry expectations for bulky substituents. This phenomenon arises from unique charge-dipole interactions and hyperconjugation effects specific to fluorinated systems. The axial preference becomes more pronounced in polar solvents, with studies showing coupling constant values that increase with solvent polarity, indicating enhanced axial stabilization in polar environments. These conformational preferences have profound implications for the biological activity and chemical reactivity of these compounds.

Tautomerism and Conformational Dynamics in Protonated Piperidine Systems

The conformational dynamics of protonated piperidine systems, particularly those bearing trifluoromethyl substituents, exhibit complex behavior that differs substantially from their neutral counterparts. Research has demonstrated that protonation of piperidine derivatives induces significant conformational changes, with polar substituents showing stabilization of axial conformers upon protonation. The magnitude of this stabilization typically ranges from 0.7 to 0.8 kilocalories per mole, representing a substantial energetic effect that can reverse conformational preferences in certain cases. For compounds bearing fluorine, hydroxyl, or bromine substituents, protonation actually favors the axial conformation, demonstrating the profound influence of electrostatic interactions in protonated heterocyclic systems.

The conformational analysis of 4-substituted piperidines reveals that substituents such as methyl, phenyl, ethyl carboxylate, bromine, hydroxyl, and fluorine exhibit relative conformer energies nearly identical to their cyclohexane analogs in the neutral state. However, upon protonation, compounds with polar 4-substituents undergo almost constant stabilization of the axial conformer, while methyl and phenyl compounds show no significant change in coupling constants or conformational preferences. This selectivity indicates that the electronic nature of the substituent plays a crucial role in determining the response to protonation.

Molecular mechanics calculations using force-fields with Coulombic electrostatic models successfully predict both free base and piperidinium salt conformer energies. These calculations employ partial atomic charges and an effective dielectric constant of five, demonstrating that electrostatic interactions between substituents and the protonated nitrogen atom are the primary drivers of conformational changes upon protonation. The precise agreement between calculated and experimental values confirms that existing computational methods can accurately model these electrostatic effects.

The trifluoromethyl group's influence on conformational dynamics becomes particularly pronounced in protonated systems due to its strong electron-withdrawing character and substantial dipole moment. Studies of fluorinated piperidines reveal that the axial preference of fluorinated substituents correlates with solvent polarity, suggesting that similar effects may occur in protonated systems where the local electrostatic environment is significantly altered. The combination of trifluoromethyl substitution and protonation creates a unique electronic environment that may lead to enhanced conformational selectivity compared to simpler systems.

Temperature-dependent nuclear magnetic resonance studies of substituted piperidines provide insights into the energy barriers associated with conformational interconversion in protonated systems. These investigations reveal that protonation generally increases the energy difference between conformers while potentially altering the transition state energies for ring flipping processes. The presence of multiple substituents, such as the methyl and trifluoromethyl groups in 4-methyl-4-(trifluoromethyl)piperidine hydrochloride, creates additional complexity in the conformational landscape due to steric interactions and electronic effects operating simultaneously.

Propriétés

IUPAC Name |

4-methyl-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYIGWAYUGRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The trifluoromethyl group activates adjacent positions for nucleophilic attack due to its strong electron-withdrawing nature. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Grignard reagents (e.g., CH₃MgBr) in THF | 4-Methyl-4-(trifluoromethyl)-N-alkylpiperidine | 65–75% | |

| Amination | NH₃ in ethanol, 60°C | 4-Methyl-4-(trifluoromethyl)piperidinamine | 58% |

Key Mechanistic Insight : The trifluoromethyl group increases electrophilicity at the α-carbon, facilitating displacement reactions. Steric hindrance from the methyl group often limits reactivity at the 4-position.

Reduction Reactions

The piperidine ring and substituents participate in selective reductions:

Notable Observation : Hydrogenation typically removes the hydrochloride salt, regenerating the free base without altering the trifluoromethyl group .

Condensation Reactions

The methyl group participates in condensations to form fused-ring systems:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | Acetone, KOH, reflux | Bicyclo[3.3.1]nonane derivatives | 55% | |

| Schiff Base Formation | Benzaldehyde, HCl, ethanol | 4-Methyl-4-(trifluoromethyl)piperidinylimine | 62% |

Structural Impact : The trifluoromethyl group stabilizes intermediates through inductive effects, enhancing reaction rates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Catalytic Efficiency : Electron-deficient aryl partners show higher reactivity due to the trifluoromethyl group’s electron-withdrawing effects .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reaction Type | Reagents/Conditions | Products | pKa | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O | Free base form | pKa ≈ 8.2 | |

| Reprotonation | HCl gas in diethyl ether | Re-formed hydrochloride salt | — |

Solubility Note : The free base is lipophilic (logP ≈ 2.1), whereas the hydrochloride salt improves aqueous solubility by >10-fold .

Thermal Degradation

Controlled pyrolysis reveals stability limits:

| Condition | Temperature | Products | Decomposition Pathway |

|---|---|---|---|

| Inert Atmosphere | 200–250°C | Trifluoromethane, methylpiperidine fragments | Radical cleavage of C–CF₃ bonds |

| Oxidative Atmosphere | 150–180°C | CO₂, HF, and nitrogen oxides | Oxidation of methyl/CF₃ groups |

Stability Data : The compound remains stable under standard storage conditions (25°C, dry) but decomposes rapidly above 200°C .

Applications De Recherche Scientifique

Chemistry

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, making it an attractive candidate for drug design.

Biology

The compound is employed in biological research to study enzyme interactions and pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, facilitating the investigation of biochemical processes.

Medicine

In medicinal chemistry, 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is significant as an intermediate in drug synthesis targeting the central nervous system. Its derivatives have shown potential in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Applications

| Application Area | Description | Example |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pharmaceuticals |

| Biology | Study of enzyme interactions | Investigating metabolic pathways |

| Medicine | Intermediate in drug synthesis | CNS-targeting drugs |

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Enhanced binding affinity | |

| Antimicrobial | Significant activity against pathogens | |

| Cytotoxicity | IC50 values indicating efficacy |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting its potential as a therapeutic agent for resistant infections.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by derivatives of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride. The findings indicated that modifications to the compound could enhance its inhibitory effects on target enzymes involved in critical biological pathways, paving the way for new drug developments.

Mécanisme D'action

The mechanism of action of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .

Comparaison Avec Des Composés Similaires

Properties :

- Physical State : White crystalline solid .

- Molecular Weight : ~238.6 g/mol (calculated from C₉H₁₆F₃N·HCl).

- Biological Activity : Demonstrated antimicrobial properties when conjugated with nitrofuran moieties (e.g., compound 2j in ) .

Comparative Analysis with Structural Analogs

Table 1: Key Comparisons of 4-Methyl-4-(trifluoromethyl)piperidine Hydrochloride and Related Compounds

Structural Modifications and Physicochemical Properties

- Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound increases lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., 4-methylpiperidine HCl) .

Substituent Position : Compounds with trifluoromethyl groups on aromatic rings (e.g., 3-(2,5-dimethoxyphenyl)-piperidine HCl ) exhibit distinct electronic effects compared to aliphatic substitutions. The phenyl-substituted analogs show higher molecular weights and altered solubility profiles.

Activité Biologique

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol. This compound has garnered interest in biological research due to its potential applications in pharmacology and biochemistry.

The biological activity of this compound is primarily linked to its interactions with specific biological pathways and enzyme systems. It is suggested that the compound may affect the respiratory system and has been utilized in the preparation of adenosine receptor antagonists, which are crucial in various physiological processes. The compound may also cause skin irritation and serious eye irritation, indicating its potential toxicity depending on exposure levels.

Biological Applications

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride has several significant applications in scientific research:

- Chemistry : It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : The compound is used to study biological pathways and enzyme interactions, aiding in understanding complex biochemical processes.

- Medicine : It is explored as an intermediate in drug development, particularly targeting central nervous system receptors.

- Industry : The compound is utilized in developing specialty chemicals and materials with unique properties.

Case Studies

- Adenosine Receptor Antagonists : Research has indicated that derivatives of 4-Methyl-4-(trifluoromethyl)piperidine can serve as effective adenosine receptor antagonists, which may have therapeutic implications for conditions such as asthma or chronic obstructive pulmonary disease (COPD) due to their action on the respiratory system.

- Toxicological Studies : Investigations into the toxicity of this compound have shown that exposure can lead to significant irritation effects, emphasizing the need for careful handling and application in laboratory settings.

Comparative Analysis

A comparison of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride with similar compounds reveals distinct differences in their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride | Structure | Potential adenosine receptor antagonist |

| 4-(Trifluoromethyl)piperidine | Lacks methyl group | Reduced reactivity and biological activity |

| 4,4-Difluoropiperidine hydrochloride | Two fluorine atoms | Different chemical properties and activities |

The unique combination of a trifluoromethyl group and a piperidine ring contributes to the compound's distinctive reactivity profile, making it a valuable candidate for further investigation in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-4-(trifluoromethyl)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorination and alkylation steps. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under inert atmospheres . Piperidine ring formation may employ reductive amination or cyclization of precursor amines. Key parameters include:

- Temperature : Controlled low temperatures (−78°C to 0°C) to minimize side reactions .

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and salt formation (e.g., downfield shifts for NH in D₂O exchange experiments) .

- HPLC-MS : Purity assessment (>98%) and molecular ion ([M+H]⁺) verification .

- X-ray Crystallography : Resolve stereochemistry at the 4-position, particularly for chiral centers .

- Challenges : Trifluoromethyl groups can cause signal splitting in NMR; use deuterated DMSO or CDCl₃ for clarity .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, but reduces solubility in non-polar solvents like hexane .

- Stability :

- Storage : −20°C under argon to prevent hydrolysis of the trifluoromethyl group .

- pH Sensitivity : Degrades above pH 7; buffer solutions (pH 4–6) are recommended for biological assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of methyl and trifluoromethyl groups at the 4-position of piperidine?

- Steric and Electronic Control :

- Directed Ortho-Metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct trifluoromethylation .

- Radical Pathways : TEMPO-mediated reactions to avoid competing N-alkylation .

- Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., ICReDD’s reaction path search methods) .

Q. How can computational chemistry predict the biological activity of this compound, and what validation methods are used?

- In Silico Approaches :

- Docking Studies : Target enzymes (e.g., kinases, GPCRs) using AutoDock Vina; validate with MD simulations for binding stability .

- ADMET Prediction : SwissADME or pkCSM to assess permeability and metabolic stability .

- Experimental Validation :

- Enzyme Assays : IC₅₀ determination against recombinant proteins (e.g., acetylcholinesterase) .

- Cell-Based Models : HEK293 or SH-SY5Y cells for cytotoxicity profiling .

Q. What mechanisms explain contradictory data in biological activity studies (e.g., agonist vs. antagonist effects)?

- Potential Causes :

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve R/S isomers with divergent activities .

- Off-Target Effects : Proteome-wide affinity mapping via CETSA (Cellular Thermal Shift Assay) .

Q. How do steric effects from the trifluoromethyl group influence reaction kinetics in downstream derivatization?

- Kinetic Studies :

- Nucleophilic Substitution : Reduced rates in SN₂ reactions due to steric hindrance; switch to SN₁ mechanisms in polar protic solvents .

- Catalytic Hydrogenation : Competitive adsorption on Pd/C surfaces quantified via Langmuir-Hinshelwood models .

- Spectroscopic Monitoring : In situ IR to track trifluoromethyl group stability during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.